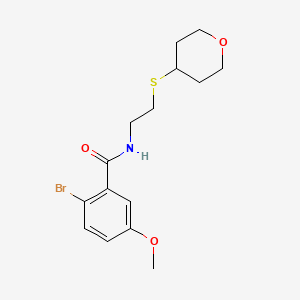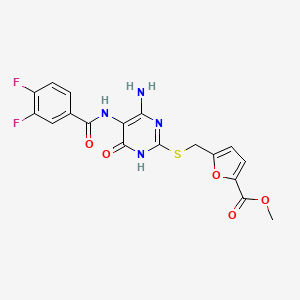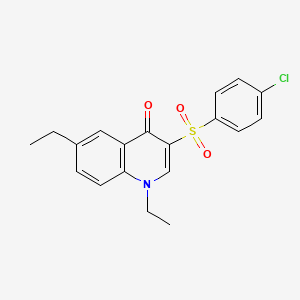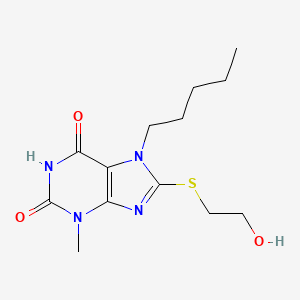
2-bromo-5-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydro-2H-pyran ring would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo and methoxy groups, as well as the amide functionality. The bromo group could potentially undergo nucleophilic substitution reactions, while the amide could participate in condensation reactions .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Practical Synthesis of CCR5 Antagonists : A study detailed a practical method for synthesizing an orally active CCR5 antagonist, which involves steps that could be relevant for synthesizing compounds with similar structural features to 2-bromo-5-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide. This synthesis pathway could provide insights into the synthesis of related compounds with potential therapeutic applications (Ikemoto et al., 2005).
Intermolecular Interactions in Antipyrine-like Derivatives : Another study focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, highlighting the importance of intermolecular interactions, which could be a significant factor in understanding the properties of 2-bromo-5-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide (Saeed et al., 2020).
Mécanisme D'action
Mode of Action
Based on its structure, it may undergo nucleophilic substitution reactions . The sulfur atom in the tetrahydro-2H-pyran-4-yl thioethyl group could act as a nucleophile, attacking electrophilic carbon atoms in target molecules .
Biochemical Pathways
Its potential nucleophilic activity could influence various biochemical processes, including signal transduction, enzyme catalysis, and protein synthesis .
Pharmacokinetics
Its molecular weight (which is likely to be around 200-300 g/mol based on its structure ) suggests it may have good bioavailability, as molecules in this range are often well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and detailed mechanistic studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and reactivity .
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-19-11-2-3-14(16)13(10-11)15(18)17-6-9-21-12-4-7-20-8-5-12/h2-3,10,12H,4-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBXYVWCARSHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2933622.png)

![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2933625.png)


![2-(4-tert-butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2933630.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-propyl-3-(thiomorpholin-4-ylsulfonyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2933631.png)
![7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2933633.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2933638.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2933639.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2933640.png)